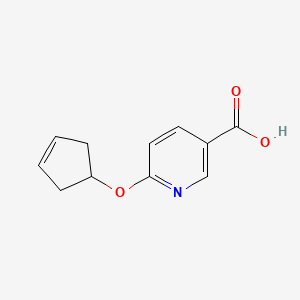

6-(Cyclopent-3-en-1-yloxy)nicotinic acid

Overview

Description

6-(Cyclopent-3-en-1-yloxy)nicotinic acid, otherwise known as 6-CNA, is a type of nicotinic acid that is used in various scientific research applications. It is a derivative of nicotinic acid and is found in a variety of plants and bacteria. 6-CNA has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and obesity. It has also been studied for its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

Therapeutic Potential in Hyperlipidemia and Cancer

6-Substituted nicotinic acid analogues, including 6-(cyclopent-3-en-1-yloxy)nicotinic acid, have shown promise as inhibitors of the carbonic anhydrase III enzyme (CAIII). CAIII is a target for managing dyslipidemia and cancer progression. These compounds bind to CAIII, influencing enzyme activity and potentially offering therapeutic applications in these areas (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).

Enzymatic Conversion Processes

A process involving enzymatic hydroxylation in the presence of specific microorganisms (e.g., Pseudomonas, Bacillus, or Achromobacter) has been developed to convert nicotinic acid into 6-hydroxynicotinic acid. This method suggests potential industrial applications, particularly in the context of biochemical production processes (Mizon, 1995).

Biochemical Characterization and Metabolic Pathways

Studies have detailed the purification and characterization of enzymes like nicotinic acid dehydrogenase from various bacterial sources, which are involved in the conversion of nicotinic acid to 6-hydroxynicotinic acid. These studies provide insight into the biochemical properties and potential metabolic pathways of nicotinic acid and its derivatives (Hurh, Yamane, & Nagasawa, 1994).

Receptor-Mediated Effects on Lipid Levels

Research has identified receptors such as PUMA-G and HM74, which interact with nicotinic acid. These interactions play a role in modulating lipid levels in the body, providing a pathway through which derivatives of nicotinic acid, including 6-(cyclopent-3-en-1-yloxy)nicotinic acid, might exert physiological effects (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives, related to nicotinic acid, have been shown to exhibit vasorelaxant and antioxidative properties. This suggests potential therapeutic applications of 6-substituted nicotinic acids, including 6-(cyclopent-3-en-1-yloxy)nicotinic acid, in cardiovascular and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Applications in Atherosclerosis Treatment

Nicotinic acid has been shown to inhibit the progression of atherosclerosis, an effect mediated through its receptor GPR109A. This receptor's interaction with nicotinic acid and its derivatives suggests a role for these compounds in the treatment of atherosclerosis (Lukasova et al., 2011).

properties

IUPAC Name |

6-cyclopent-3-en-1-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQJWWCDWGOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclopent-3-en-1-yloxy)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)

![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)

![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)